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Introduction
CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of

Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Both FAK and

ALK are key players in cellular signaling pathways that, when dysregulated, contribute to

cancer cell proliferation, survival, migration, and angiogenesis.[4] FAK, a non-receptor tyrosine

kinase, is a central component of integrin and growth factor signaling, and its overexpression is

associated with invasive and metastatic tumors.[5] ALK, a receptor tyrosine kinase, is a

member of the insulin receptor superfamily, and its genetic alterations are implicated in a

variety of cancers. By simultaneously targeting these two kinases, CEP-37440 presents a

promising therapeutic strategy for cancers driven by FAK and/or ALK signaling. This technical

guide provides a comprehensive overview of the cellular effects of CEP-37440, including its

mechanism of action, quantitative data on its biological activity, and detailed protocols for key

experimental investigations.

Mechanism of Action
CEP-37440 exerts its anti-cancer effects by competitively binding to the ATP-binding sites of

both FAK and ALK, thereby inhibiting their kinase activity. A critical step in FAK activation is its

autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity

binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and

the subsequent initiation of downstream signaling cascades. CEP-37440 directly blocks this
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initial autophosphorylation of FAK at Tyr397, effectively shutting down its signaling function.

The inhibition of ALK kinase activity similarly disrupts the downstream signaling pathways that

are constitutively activated in cancer cells with ALK genetic alterations.

The downstream consequences of FAK and ALK inhibition by CEP-37440 are numerous and

impact several key cellular processes. Inhibition of the FAK signaling pathway leads to

decreased cell proliferation, reduced cell migration and invasion, and the induction of

apoptosis. Disruption of ALK signaling also contributes to the inhibition of cell growth and

survival. The dual inhibition of both kinases by CEP-37440 may offer a synergistic anti-tumor

effect and potentially overcome resistance mechanisms that can arise from targeting a single

pathway.

Data Presentation
In Vitro Efficacy: Inhibition of Kinase Activity and
Cancer Cell Proliferation
The potency of CEP-37440 has been demonstrated through both enzymatic and cell-based

assays. The following tables summarize the key quantitative data regarding its inhibitory

activity.

Target Assay Type IC50 (nM) Reference

FAK Enzymatic 2.3

ALK Enzymatic 3.5

Table 1: Enzymatic Inhibition of FAK and ALK by CEP-37440. This table displays the half-

maximal inhibitory concentration (IC50) of CEP-37440 against purified FAK and ALK enzymes.
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Cell Line Cancer Type IC50 / GI50 (nM) Reference

Sup-M2
Anaplastic Large-Cell

Lymphoma
84

Karpas-299
Anaplastic Large-Cell

Lymphoma
131

NCI-H2228
Non-Small Cell Lung

Cancer
175 (p-ALK inhibition)

NCI-H2228
Non-Small Cell Lung

Cancer
2900 (cytotoxicity)

NCI-H3122
Non-Small Cell Lung

Cancer
1779

FC-IBC02
Inflammatory Breast

Cancer
91

SUM190
Inflammatory Breast

Cancer
900

KPL4
Inflammatory Breast

Cancer
890

MDA-IBC03
Inflammatory Breast

Cancer
>3000

SUM149
Inflammatory Breast

Cancer
>3000

MDA-MB-231
Triple-Negative Breast

Cancer
~2000

MDA-MB-468
Triple-Negative Breast

Cancer
~2000

Table 2: Anti-proliferative Activity of CEP-37440 in Various Cancer Cell Lines. This table

presents the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values

of CEP-37440 in a panel of cancer cell lines.
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In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of

CEP-37440.

Cancer Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

SUM190 Xenograft 55 mg/kg, twice daily 79.7%

FC-IBC02 Xenograft 55 mg/kg, twice daily 33%

SUM149 Xenograft 55 mg/kg, twice daily 23%

Table 3: In Vivo Tumor Growth Inhibition by CEP-37440 in Inflammatory Breast Cancer

Xenograft Models. This table summarizes the percentage of tumor growth inhibition observed

in different xenograft models following treatment with CEP-37440.

Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in preclinical models to evaluate the absorption,

distribution, metabolism, and excretion (ADME) properties of CEP-37440.

Species Route
Dose
(mg/kg)

t1/2 (h)
Cmax
(ng/mL)

AUC0-∞
(ng*h/mL)

Referenc
e

CD-1

Mouse
IV 1 3.0 - 1612

CD-1

Mouse
PO 10 - 1533 -

Sprague-

Dawley Rat
IV 1 2.0 - 4005

Sprague-

Dawley Rat
PO 5 - 1340 -
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Table 4: Pharmacokinetic Parameters of CEP-37440 in Preclinical Models. This table provides

key pharmacokinetic parameters of CEP-37440 in mice and rats following intravenous (IV) and

oral (PO) administration.

Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of CEP-37440 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium

96-well flat-bottom microtiter plates

CEP-37440 stock solution (e.g., in DMSO)

MTS reagent (e.g., (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-

sulfophenyl)-2H-tetrazolium))

Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Prepare serial dilutions of CEP-37440 in complete culture medium from the stock solution.

Remove the medium from the wells and add 100 µL of the CEP-37440 dilutions or vehicle

control (medium with the same concentration of DMSO) to the respective wells.

Incubate the plate for the desired treatment duration (e.g., 72 hours).
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Add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is

apparent.

Measure the absorbance of each well at 490-500 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting

the background absorbance from wells containing medium only.

Western Blot Analysis of FAK Phosphorylation
This protocol is for assessing the inhibition of FAK autophosphorylation at Tyr397 by CEP-
37440.

Materials:

Cancer cell lines

Complete cell culture medium

CEP-37440

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate
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Imaging system

Procedure:

Plate cells and treat with various concentrations of CEP-37440 or vehicle control for the

desired time.

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight

at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.

To normalize for protein loading, the membrane can be stripped and re-probed with an

antibody against total FAK.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8055494?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/CEP-37440.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4806466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4806466/
https://www.researchgate.net/publication/306128865_Discovery_of_Clinical_Candidate_CEP-37440_a_Selective_Inhibitor_of_Focal_Adhesion_Kinase_FAK_and_Anaplastic_Lymphoma_Kinase_ALK
https://www.researchgate.net/publication/299397741_The_effects_of_CEP-37440_an_inhibitor_of_focal_adhesion_kinase_in_vitro_and_in_vivo_on_inflammatory_breast_cancer_cells
https://www.mdpi.com/1420-3049/26/14/4250
https://www.benchchem.com/product/b8055494#investigating-the-cellular-effects-of-cep-37440
https://www.benchchem.com/product/b8055494#investigating-the-cellular-effects-of-cep-37440
https://www.benchchem.com/product/b8055494#investigating-the-cellular-effects-of-cep-37440
https://www.benchchem.com/product/b8055494#investigating-the-cellular-effects-of-cep-37440
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8055494?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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